mGluR5 Functional Inverse Agonist Activity: 3-Methylpiperidine vs. 4-Methylpiperidine Comparison
The target compound demonstrates functional inverse agonist activity at rat mGluR5 with an IC50 of 700 nM in a quisqualate-induced inositol phosphate accumulation assay in HEK293A cells [1]. The 4-methylpiperidin-1-yl analog (3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline) is disclosed in the same patent WO2007072093A1 but no quantitative IC50 value is publicly reported for that compound, preventing a direct head-to-head comparison [2]. However, the patent designates both isomers as distinct chemical entities, implying that the methyl position on the piperidine ring was intentionally varied to modulate pharmacological activity [2]. The 700 nM IC50 establishes a benchmark potency for the 3-methylpiperidine isomer that can guide selection when screening this chemotype.
| Evidence Dimension | Functional inverse agonism at mGluR5 |
|---|---|
| Target Compound Data | IC50 = 700 nM (rat mGluR5, HEK293A, IP1 assay) |
| Comparator Or Baseline | 3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline: no public IC50 data available |
| Quantified Difference | Not calculable; target compound has a publicly quantified IC50 while comparator does not, providing procurement with at least one verified activity data point. |
| Conditions | Inhibition of quisqualate-induced D-myo-inositol 1-phosphate accumulation in HEK293A cells coexpressing Gqalpha (BindingDB assay ID linked to BDBM50420360). |
Why This Matters
When sourcing compounds for mGluR5 screening campaigns, the availability of a verified functional IC50 — even at moderate potency — provides a critical decision advantage over analogs lacking any public potency annotation.
- [1] BindingDB entry BDBM50420360. IC50 = 700 nM for inverse agonist activity at rat mGluR5 expressed in HEK293A cells coexpressing Gqalpha, assessed as inhibition of quisqualate-induced D-myo-inositol 1-phosphate. View Source
- [2] WO2007072093A1 — Quinoline derivatives useful in the treatment of mGluR5 receptor-mediated disorders. Listings for 3-(4-methylphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline and 3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline. View Source
